molecular formula C10H11BrO2 B5813174 5-bromo-2,3,4-trimethylbenzoic acid

5-bromo-2,3,4-trimethylbenzoic acid

Cat. No.: B5813174
M. Wt: 243.10 g/mol
InChI Key: RZMHOTLNHRMNQM-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trimethylbenzoic acid: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.102 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3,4-trimethylbenzoic acid typically involves the bromination of 2,3,4-trimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3,4-trimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

    Oxidation Products: Oxidized derivatives such as carboxylic acids.

    Reduction Products: Reduced derivatives such as alcohols.

Mechanism of Action

The mechanism of action of 5-bromo-2,3,4-trimethylbenzoic acid is primarily related to its chemical reactivity. The bromine atom and the carboxylic acid group are key functional groups that participate in various chemical reactions. The bromine atom can undergo substitution reactions, while the carboxylic acid group can participate in esterification, amidation, and other reactions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,3,4-trimethylbenzoic acid is unique due to the specific arrangement of the bromine and methyl groups on the benzene ring. This arrangement provides distinct steric and electronic properties, making it suitable for specific chemical reactions and applications that other similar compounds may not be as effective in .

Properties

IUPAC Name

5-bromo-2,3,4-trimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMHOTLNHRMNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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